Antiplatelet Potency vs. Rutaecarpine
1-Hydroxyrutecarpine demonstrates potent and specific antiplatelet activity. It exhibits an IC50 value of approximately 1-2 μg/mL against arachidonic acid (AA)-induced platelet aggregation [1]. In contrast, its parent compound, rutaecarpine, shows weaker and variable antiplatelet activity in the same assay, with reported values including 0% aggregation at 20 μg/mL and 85.2% aggregation at a high concentration of 100 μg/mL [2]. This indicates a significant difference in potency and efficacy.
| Evidence Dimension | Inhibition of AA-induced platelet aggregation |
|---|---|
| Target Compound Data | IC50 = ca. 1-2 μg/mL |
| Comparator Or Baseline | Rutaecarpine: 0% aggregation at 20 μg/mL; 85.2% aggregation at 100 μg/mL |
| Quantified Difference | 1-Hydroxyrutecarpine achieves potent inhibition (IC50 1-2 μg/mL) at concentrations where rutaecarpine is ineffective (0% at 20 μg/mL). |
| Conditions | In vitro platelet aggregation assay induced by arachidonic acid (AA). |
Why This Matters
For studies focused on platelet aggregation pathways, 1-Hydroxyrutecarpine offers a more potent and reliable tool compound compared to rutaecarpine.
- [1] Sheen, W. S., Tsai, I. L., Teng, C. M., Ko, F. N., & Chen, I. S. (1996). Indolopyridoquinazoline alkaloids with antiplatelet aggregation activity from Zanthoxylum integrifoliolum. Planta Medica, 62(2), 175-176. View Source
- [2] Son, J. K., Chang, H. W., & Jahng, Y. (2015). Progress in Studies on Rutaecarpine. II.—Synthesis and Structure-Biological Activity Relationships. Molecules, 20(6), 10800-10821. View Source
